
Rociletinib investigational drug status

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rociletinib

CAS No.: 1374640-70-6

Cat. No.: S547964

Get Quote

Preclinical Profile & Mechanism

Rociletinib is a 5-CF3 2,4-diaminopyrimidine-based molecule that covalently and irreversibly binds to

cysteine 797 (C797) in the ATP-binding pocket of the EGFR kinase [1] [2]. Its structure allows it to be more

selective for mutant forms of EGFR (including L858R/T790M) over the wild-type receptor [1].

The diagram below illustrates the mechanism of action of rociletinib and the key resistance mechanism

observed in preclinical models:
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In in vitro cellular growth assays, rociletinib showed potent inhibition of mutant EGFR cell lines while

largely sparing wild-type EGFR [2] [3]:

Cell Line / EGFR Profile Cellular pIC₅₀ (nM) Growth Inhibition GI₅₀ (nM)

NCI-H1975 (L858R/T790M) 62 32

HCC827 (Exon 19 del) 187 7

PC9 (Exon 19 del) 211 26

A431 (Wild-type) >4331 547
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Preclinical studies also indicated that continuous exposure to rociletinib could lead to acquired resistance

characterized by a spindle-like cell morphology and gene expression enrichment for epithelial-

mesenchymal transition (EMT), without evidence of secondary mutations like MET amplification [2].

Clinical Trial Data and Outcomes

The primary clinical data for rociletinib came from the TIGER-X (NCT01526928) Phase I/II trial, which

enrolled patients with EGFR-mutant NSCLC who had progressed after prior EGFR TKI therapy [1] [2].

Efficacy Results

Initial, early-phase data were promising, but updated analyses with confirmed responses showed lower

efficacy [2]. The following table compares the initial and updated results from the TIGER-X trial:

Patient Group Initial Reported ORR Updated Confirmed ORR Updated Median PFS

T790M Positive 59% (DCR 93%) [1] 45% [2] 6.1 months [2]

T790M Negative 29% (DCR 59%) [1] 17% [2] 1.8 months [2]

In November 2015, the sponsor Clovis Oncology reported a pooled analysis from TIGER-X and TIGER-2

trials showing even lower objective response rates: 32% for the 625 mg dose and 23% for the 500 mg dose

in T790M-positive patients [4]. This decline in efficacy upon data maturity was a key factor in the drug's

discontinuation.

Safety Profile

Rociletinib had a distinct toxicity profile different from earlier EGFR TKIs [1] [4]:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s547964?utm_src=pdf-body
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/rociletinib
https://www.smolecule.com/products/s547964?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/rociletinib
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/rociletinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/rociletinib
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/rociletinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/rociletinib
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/rociletinib
https://www.sciencedirect.com/topics/medicine-and-dentistry/rociletinib
https://www.smolecule.com/products/s547964?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.sciencedirect.com/topics/medicine-and-dentistry/rociletinib
https://www.smolecule.com/products/s547964?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Adverse Event
Frequency (All
Grades)

Grade 3/4
Severity

Notes

Hyperglycemia 35% - 57% [5] [4] 17% - 34% [5] [2] Caused by an active metabolite (M502)

inhibiting IGF1-R/IR [5]. Managed with
monitoring and metformin [5] [4].

QTc
Prolongation

Up to 26% [4] 3% - 8% [5] [4] Led to dose reductions; rare cases of
serious arrhythmias reported [2].

Diarrhea /
Nausea

Common (e.g.,
diarrhea 22%-33%)

[1] [4]

Minimal (e.g., no
Grade 3 diarrhea)

[2]

Generally mild.

Rash Very rare (e.g., one

Grade 1 case) [2]

Not applicable Demonstrated wild-type EGFR sparing

[2].

Why Was Development Stopped?

The decision to terminate development was based on a risk-benefit assessment by the sponsor and

interactions with regulators:

Lower Confirmed Efficacy: The updated ORR of 28-34% and median PFS of 6.1 months were
deemed insufficient for a competitive landscape, especially when compared to osimertinib, which

demonstrated an ORR of 61% and PFS of 9.6 months in its pivotal trial [1] [2].
Significant Safety Concerns: The high incidence of Grade 3/4 hyperglycemia and QTc
prolongation presented substantial management challenges and potential cardiovascular risks [2]
[4].

Regulatory Context: The U.S. FDA had granted rociletinib Breakthrough Therapy Designation in
2014 [5] [4]. However, based on the final data package, the benefit-risk profile was not favorable for

approval. The sponsor withdrew the New Drug Application in 2016 [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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